molecular formula C16H18N2O3 B11837881 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine CAS No. 84604-37-5

4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine

Cat. No.: B11837881
CAS No.: 84604-37-5
M. Wt: 286.33 g/mol
InChI Key: SALMMXBIIDVDTN-UHFFFAOYSA-N
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Description

4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine is a chemical compound with the molecular formula C16H18N2O3. It is known for its unique structure, which includes a morpholine ring attached to a naphthyl group through an aminoacetyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine typically involves the reaction of 7-hydroxy-1-naphthylamine with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. The naphthyl group can participate in π-π interactions, enhancing its binding affinity. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • **4-(((7-Hydroxy-1-naphthyl)amino)acetyl)piperidine
  • **4-(((7-Hydroxy-1-naphthyl)amino)acetyl)pyrrolidine

Comparison: Compared to its analogs, 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine exhibits unique properties due to the presence of the morpholine ring. This ring enhances its solubility and stability, making it more suitable for certain applications. Additionally, the morpholine ring can influence its binding interactions, potentially leading to different biological activities .

Properties

CAS No.

84604-37-5

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-[(7-hydroxynaphthalen-1-yl)amino]-1-morpholin-4-ylethanone

InChI

InChI=1S/C16H18N2O3/c19-13-5-4-12-2-1-3-15(14(12)10-13)17-11-16(20)18-6-8-21-9-7-18/h1-5,10,17,19H,6-9,11H2

InChI Key

SALMMXBIIDVDTN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CNC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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